

An In-depth Technical Guide to 2-Methyleneglutaronitrile (CAS 1572-52-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyleneglutaronitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyleneglutaronitrile** (CAS 1572-52-7), a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis, and key chemical reactions. Experimental protocols for its synthesis and hydrogenation are provided, alongside safety and toxicological information. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

2-Methyleneglutaronitrile, also known as 2,4-dicyano-1-butene, is a colorless to pale yellow liquid.^[1] It is slightly soluble in water but soluble in polar organic solvents and aromatic hydrocarbons.^{[2][3]} It is insoluble in aliphatic and alicyclic hydrocarbons.^{[2][3]}

Table 1: Physical and Chemical Properties of **2-Methyleneglutaronitrile**

Property	Value	Reference(s)
CAS Number	1572-52-7	[4]
Molecular Formula	C ₆ H ₆ N ₂	[4]
Molecular Weight	106.13 g/mol	[4]
Melting Point	-9.6 °C (lit.)	[2] [5] [6] [7]
Boiling Point	254 °C (lit.) [2] [5] [6] / 100-105 °C @ 1 Torr [4] / 277.9 °C at 760 mmHg [7]	[2] [4] [5] [6] [7]
Density	0.976 g/mL at 25 °C (lit.) [2] [5] / 0.9864 g/cm ³ at 20 °C [4] / 0.971 g/cm ³ [7]	[2] [4] [5] [7]
Refractive Index (n ²⁰ /D)	1.456 (lit.)	[2] [5]
Flash Point	>230 °F (>110 °C) [5] / 137.9 °C [7]	[5] [7]
Vapor Pressure	0.00439 mmHg at 25 °C	[5] [7]

Spectroscopic Data

The structural identification of **2-Methyleneglutaronitrile** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Methyleneglutaronitrile**

Spectrum Type	Key Peaks/Signals
^1H NMR (600 MHz, CDCl_3)	δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H)
^{13}C NMR (150 MHz, CDCl_3)	δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1
Infrared (IR) (film)	2932, 2252 ($\text{C}\equiv\text{N}$), 1653 ($\text{C}=\text{C}$), 1457, 1415, 1333, 1252, 1050, 974, 915, 742, 655, 543 cm^{-1}
Mass Spectrum (EI)	Molecular Ion (M^+): m/z 106. Key Fragments: m/z 79, 65, 53, 41.

Synthesis of 2-Methyleneglutaronitrile

The primary industrial synthesis of **2-Methyleneglutaronitrile** involves the dimerization of acrylonitrile.^{[2][8]} A highly efficient and scalable laboratory-scale synthesis has been developed using tricyclohexylphosphine as a catalyst.

Experimental Protocol: Tricyclohexylphosphine-Catalyzed Dimerization of Acrylonitrile

This protocol is adapted from a published procedure for the efficient head-to-tail dimerization of acrylonitrile.

Materials:

- Acrylonitrile (AN)
- Tricyclohexylphosphine (PCy_3)
- tert-Butanol (t-BuOH)
- Nitrogen gas (for inert atmosphere)
- Toluene (for dilution)
- Biphenyl (internal standard for GC analysis, optional)
- Standard laboratory glassware (Schlenk tube or round-bottomed flask, condenser)

- Heating and stirring apparatus
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a Schlenk tube or a round-bottomed flask equipped with a condenser and a magnetic stir bar, add acrylonitrile (15.2 mmol, 1.0 mL), tricyclohexylphosphine (0.08 mmol, 22.4 mg, 0.5 mol%), and tert-butanol (2.0 mL).
- Inert Atmosphere: Seal the reaction vessel and establish an inert nitrogen atmosphere.
- Reaction: Heat the reaction mixture to 60 °C with stirring for 15 hours.
- Work-up (for analysis): After cooling to room temperature, add a known amount of an internal standard (e.g., 20 mg of biphenyl). Dilute the mixture with toluene to a standard volume (e.g., 10 mL) for Gas Chromatography (GC) analysis to determine the yield. A yield of approximately 90% can be expected.
- Purification (for isolation): For larger-scale reactions, after cooling, remove the solvent by rotary evaporation under reduced pressure. The concentrated residue is then purified by vacuum distillation (e.g., 79-86 °C at 0.6 mmHg) to afford pure **2-Methyleneglutaronitrile**. An isolated yield of around 77% can be achieved.

Chemical Reactions of **2-Methyleneglutaronitrile**

2-Methyleneglutaronitrile serves as a versatile intermediate for the synthesis of various compounds.

Hydrogenation

The hydrogenation of **2-Methyleneglutaronitrile** can proceed in a stepwise manner, allowing for the selective synthesis of different products.

The carbon-carbon double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile in nearly quantitative yield.[\[8\]](#)

Experimental Protocol: Hydrogenation using Palladium on Carbon

Materials:

- **2-Methyleneglutaronitrile**
- 10% Palladium on carbon (Pd/C)
- Methanol or Ethanol (solvent)
- Hydrogen gas
- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- Reaction Setup: In a hydrogenation flask, dissolve **2-Methyleneglutaronitrile** in a suitable solvent like methanol or ethanol.
- Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) under an inert atmosphere.
- Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
- Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Purification: Remove the solvent from the filtrate under reduced pressure to obtain 2-methylglutaronitrile, which can be further purified by distillation if necessary.

The complete hydrogenation of both the double bond and the nitrile groups requires more forcing conditions and is typically carried out using a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine in approximately 80% yield.[8]

Experimental Protocol: Hydrogenation using Raney-Cobalt

Materials:

- **2-Methyleneglutaronitrile**
- Raney-Cobalt (activated)
- Ammonia-saturated methanol or another suitable solvent
- High-pressure hydrogenation reactor (autoclave)
- Hydrogen gas

Procedure:

- Reaction Setup: In the liner of a high-pressure autoclave, place a solution of **2-Methyleneglutaronitrile** in ammonia-saturated methanol. The presence of ammonia helps to suppress the formation of secondary amines.
- Catalyst Addition: Carefully add the activated Raney-Cobalt catalyst to the reaction mixture.
- Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm, but can be higher). Heat the reaction to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
- Monitoring: The reaction is typically monitored by the uptake of hydrogen.
- Work-up: After the theoretical amount of hydrogen has been consumed or the reaction is deemed complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Purification: Filter the catalyst from the reaction mixture. The solvent is then removed under reduced pressure, and the resulting 2-methyl-1,5-pentanediamine can be purified by vacuum

distillation.

Synthesis of 2-Bromo-2-(bromomethyl)pentanedinitrile

A primary application of **2-Methyleneglutaronitrile** is in the synthesis of the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile (methyldibromo-glutaronitrile). This is achieved through the addition of bromine across the double bond, a reaction that proceeds in virtually quantitative yield.[8]

Safety and Toxicology

2-Methyleneglutaronitrile is classified as toxic if swallowed, in contact with skin, or if inhaled. [9] It can cause skin and serious eye irritation.[9]

Table 3: Hazard and Precautionary Statements

GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07: Exclamation mark[8]	Danger![9]	H301: Toxic if swallowed.[9] H311: Toxic in contact with skin.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H331: Toxic if inhaled.[9]	P261: Avoid breathing mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

- Use in a well-ventilated area, preferably in a closed system or with local exhaust ventilation.
[9]

- Avoid contact with skin, eyes, and clothing.[9]
- Wash hands and face thoroughly after handling.[9]
- Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[9]
- Store locked up and away from incompatible materials such as oxidizing agents.[9]

Fire and Explosion Hazards:

- In case of fire, use dry chemical, foam, or carbon dioxide. Do not use water, as it may scatter and spread the fire.[9]
- Hazardous combustion products include carbon oxides and nitrogen oxides.[9]
- Closed containers may explode when heated.[9]

Metabolic Pathways and Biological Interactions

Specific studies on the metabolic pathways of **2-Methyleneglutaronitrile** are not readily available in the public domain. However, the metabolism of nitriles, in general, can proceed through several routes. The nitrile group is relatively robust and in many pharmaceuticals, it passes through the body unchanged. When metabolism does occur, it is often at other sites in the molecule.

For alkynitriles, oxidation at the carbon adjacent to the nitrile group can occur, potentially leading to the release of cyanide. The toxicity of some nitriles is attributed to the metabolic release of cyanide, which can inhibit cellular respiration.

Given the structure of **2-Methyleneglutaronitrile**, potential metabolic transformations could include:

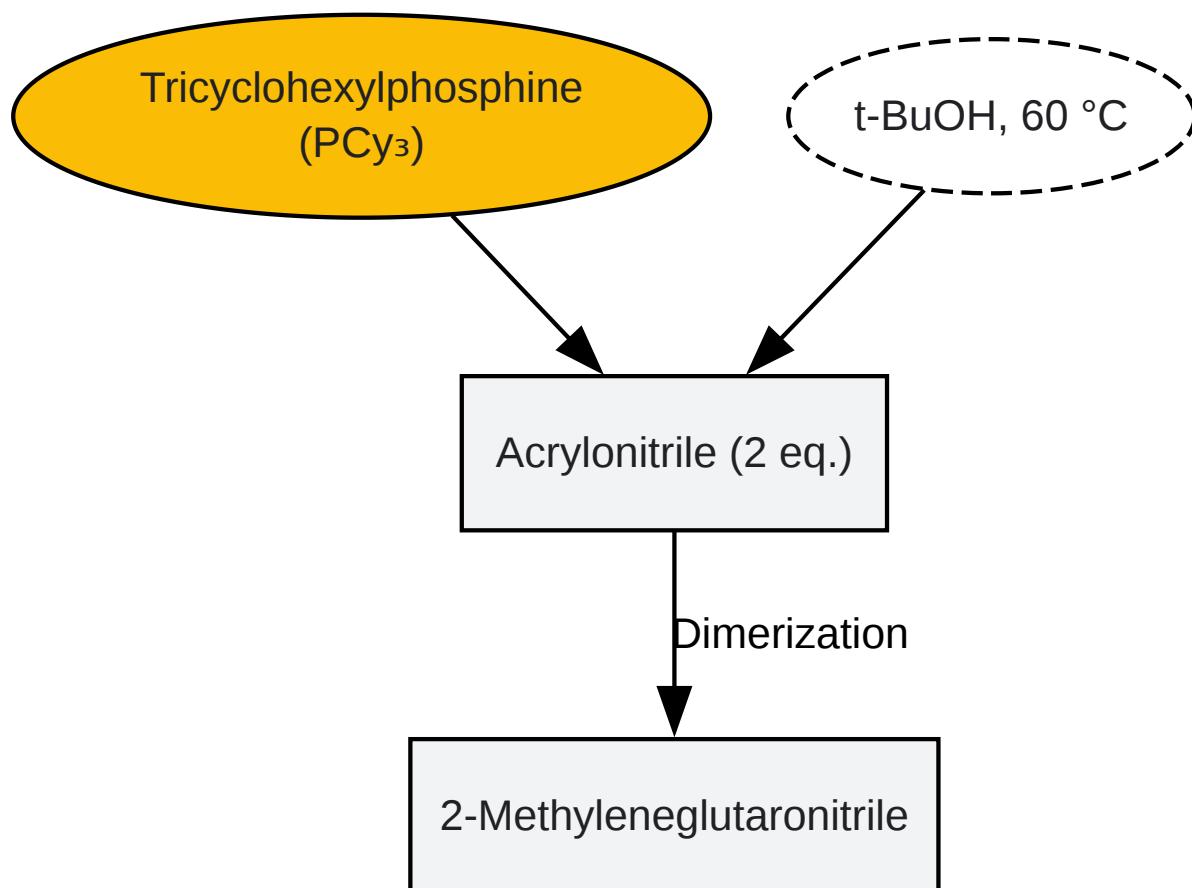
- Hydrolysis of the nitrile groups: This can occur enzymatically to form the corresponding carboxylic acids, potentially via an amide intermediate.
- Reduction of the double bond: Similar to the chemical hydrogenation, enzymatic reduction of the carbon-carbon double bond is a possible metabolic pathway.

- Oxidation: The molecule could undergo oxidative metabolism at various positions.

It is important to note that without specific experimental data, these are hypothetical pathways based on the general metabolism of related compounds.

Visualizations

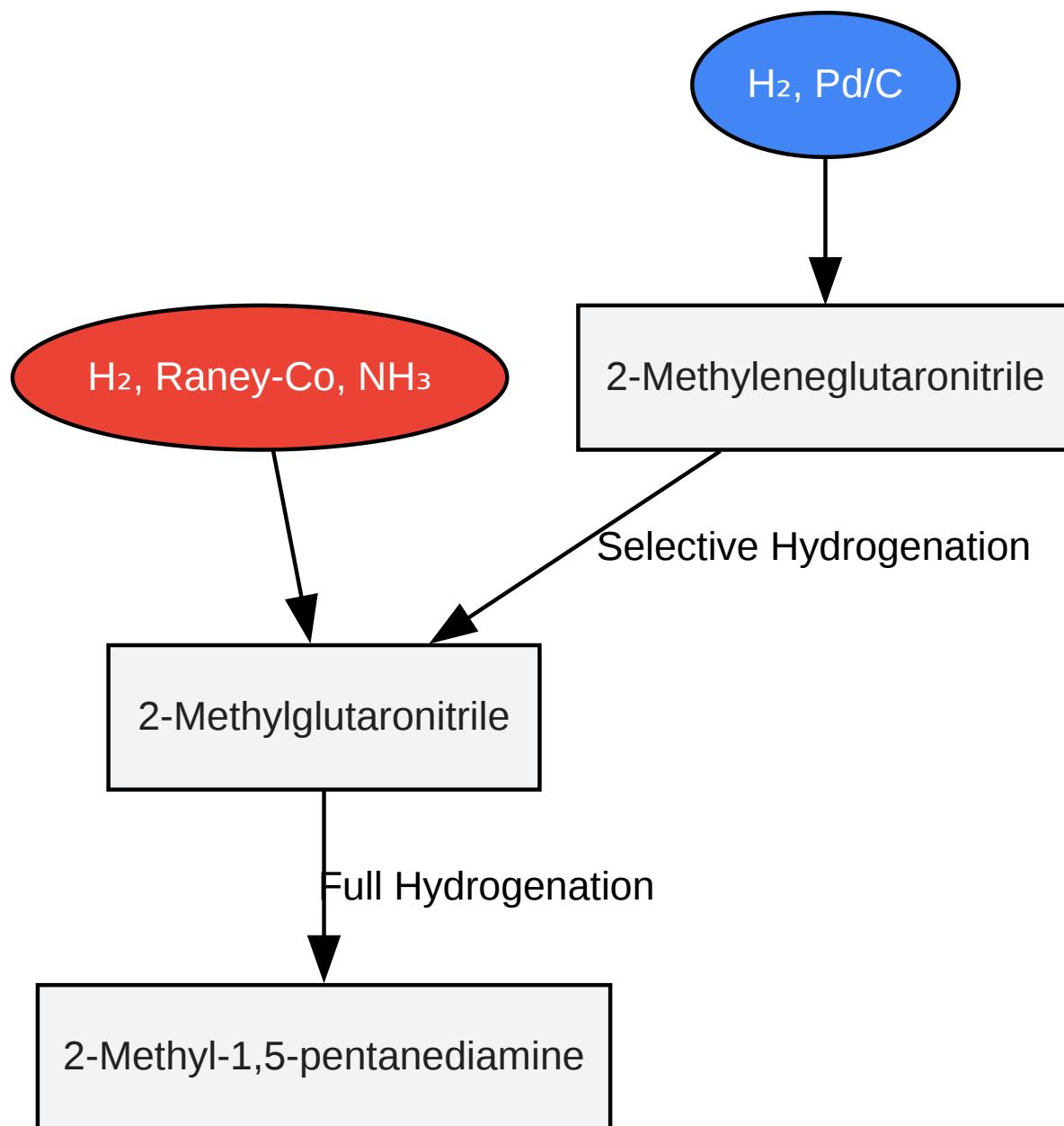
Synthesis of 2-Methyleneglutaronitrile



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Caption: Dimerization of Acrylonitrile.

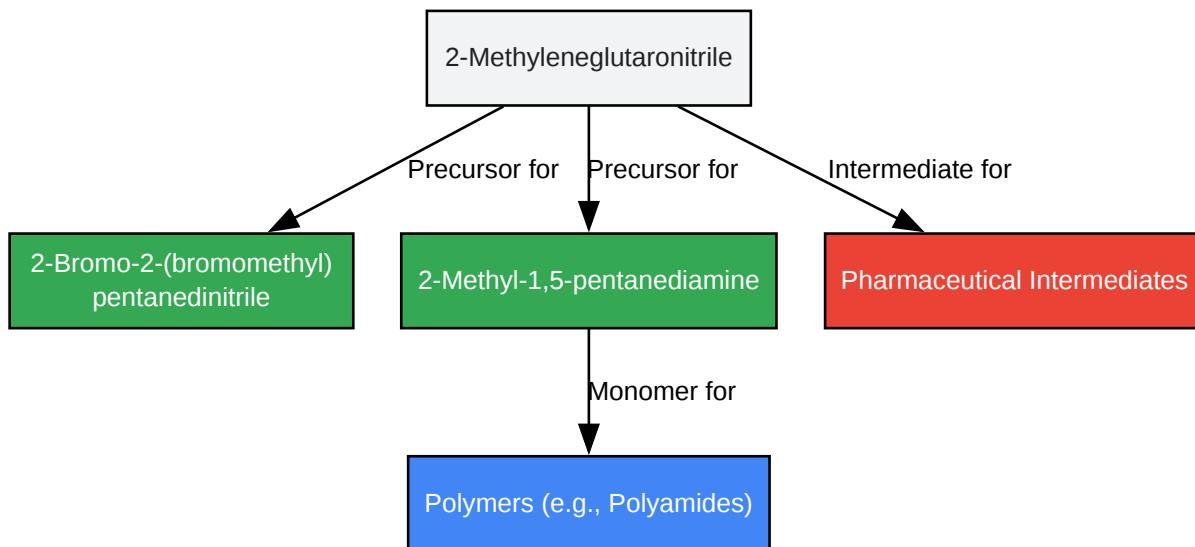
Hydrogenation Pathways of 2-Methyleneglutaronitrile



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Caption: Hydrogenation of **2-Methyleneglutaronitrile**.

Logical Relationship of Applications



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Caption: Applications of **2-Methyleneglutaronitrile**.

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